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5-Methoxy-4,6-dimethylpyrimidine

Cat. No.: B11764609
M. Wt: 138.17 g/mol
InChI Key: BRBAFNZYVYELOM-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Scaffold in Contemporary Chemical Research

The pyrimidine scaffold is a privileged structure in medicinal chemistry and materials science. researchgate.net As a core component of the nucleobases uracil (B121893), thymine, and cytosine, pyrimidine is fundamental to the structure of DNA and RNA. This biological ubiquity has made pyrimidine and its derivatives a fertile ground for the development of a wide array of therapeutic agents. google.com

Researchers have successfully developed pyrimidine-based drugs with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The structural versatility of the pyrimidine ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical properties and biological activity. researchgate.net This adaptability has led to the creation of numerous clinically approved drugs and continues to drive research into novel pyrimidine-containing compounds.

Contextualization of 5-Methoxy-4,6-dimethylpyrimidine within Pyrimidine Chemistry

This compound is a specific derivative of the pyrimidine core, featuring a methoxy (B1213986) group at the 5-position and methyl groups at the 4- and 6-positions. While detailed research specifically on this compound is not extensively documented in publicly available literature, its structure places it within a well-studied class of substituted pyrimidines. The electronic and steric properties of the methoxy and methyl substituents are expected to influence its reactivity and potential biological interactions.

For context, related compounds such as 4,6-dimethylpyrimidine (B31164) have been investigated for their chemical properties and as precursors for more complex molecules. nih.govsigmaaldrich.com The introduction of a methoxy group, as seen in the title compound, can significantly alter properties such as solubility, metabolic stability, and target binding affinity.

Overview of Research Trajectories for this compound

Direct research focusing solely on this compound is limited. However, the research trajectories for closely related compounds provide a strong indication of its potential applications. These trajectories primarily fall into two categories: its use as a synthetic intermediate and the exploration of its potential biological activity.

For instance, the synthesis of the related compound 5-methoxy-4,6-dichloropyrimidine is well-documented, highlighting its role as a versatile intermediate for the preparation of other pyrimidine derivatives. google.comgoogle.com This suggests that this compound could similarly serve as a building block in organic synthesis. Furthermore, studies on other substituted pyrimidines, such as those with different alkyl and alkoxy groups, have shown a range of biological activities, hinting at the potential for this compound in drug discovery and agrochemical research. researchgate.net

Physicochemical Properties of Related Pyrimidine Derivatives

To provide a comparative context for this compound, the following table summarizes the physicochemical properties of some related pyrimidine compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormBoiling Point (°C)
4,6-Dimethylpyrimidine1558-17-4C₆H₈N₂108.14Liquid154
5-Bromo-4,6-dimethylpyrimidine157335-97-2C₆H₇BrN₂187.04Not specifiedNot specified
2-Bromo-4,6-dimethylpyrimidine16879-39-3C₆H₇BrN₂187.04Not specifiedNot specified
4,6-Dimethoxy-5-methylpyrimidine13566-63-7C₇H₁₀N₂O₂154.17Not specifiedNot specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B11764609 5-Methoxy-4,6-dimethylpyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-7(10-3)6(2)9-4-8-5/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBAFNZYVYELOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 5 Methoxy 4,6 Dimethylpyrimidine Derivatives

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. The presence of good leaving groups at these positions facilitates nucleophilic substitution reactions.

Substitution of Halogen Atoms

Halogenated pyrimidines are versatile intermediates for the introduction of a wide range of functional groups. The chlorine atoms at the C-2, C-4, and C-6 positions of the pyrimidine ring are readily displaced by various nucleophiles. The reactivity of these positions is influenced by the electronic effects of the ring nitrogen atoms, which stabilize the anionic Meisenheimer intermediate formed during the substitution process stackexchange.com. For instance, in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, nucleophilic substitution can occur, leading to amination and solvolysis products under mild conditions ttu.ee. The substitution of halogen atoms is a fundamental strategy for the synthesis of diverse pyrimidine derivatives.

Reactions Involving the Methoxy (B1213986) Group

The methoxy group at the C-5 position of the pyrimidine ring is generally less reactive towards nucleophilic substitution compared to leaving groups at the C-2, C-4, or C-6 positions. However, under certain conditions, the methoxy group can undergo transformation. One notable reaction is thermal rearrangement. For example, 2- and 4-methoxypyrimidines substituted with a phenyl group at the C-5 position have been shown to undergo thermal rearrangement in the presence of a base like triethylamine (B128534) to yield the corresponding N-methyl-oxopyrimidines rsc.org. This reaction proceeds via an intermolecular and ionic mechanism rsc.org. While this example is for a phenyl-substituted pyrimidine, it suggests a potential pathway for the methoxy group in 5-methoxy-4,6-dimethylpyrimidine to participate in rearrangement reactions under thermal conditions.

Reactions at C-2 Position of 4,6-dimethylpyrimidine (B31164) derivatives (e.g., with thiosulfates, amines, hydrazines)

The C-2 position of 4,6-dimethylpyrimidine derivatives is particularly activated towards nucleophilic substitution due to the influence of the two adjacent nitrogen atoms. This reactivity has been exploited to synthesize a variety of derivatives.

Reaction with Thiosulfates: 2-Chloro-4,6-dimethylpyrimidine (B132427) can react with sodium thiosulfate (B1220275) in an aqueous solution, which is a known method for introducing a thiosulfate group onto a heterocyclic ring researchgate.net. This reaction typically proceeds via an SN2 mechanism researchgate.net.

Reaction with Amines: The C-2 position readily reacts with various amines. For example, 2-chloro-4,6-dimethylpyrimidine can be converted to 2-amino-4,6-dimethylpyrimidine (B23340) by reaction with an amine source stackexchange.com. The resulting 2-aminopyrimidine (B69317) can then act as a nucleophile itself in further reactions stackexchange.com.

Reaction with Hydrazines: The reaction of 2-chloro-4,6-dimethylpyrimidine with hydrazine (B178648) hydrate (B1144303) is a common method to introduce a hydrazinyl group at the C-2 position, yielding 2-hydrazinyl-4,6-dimethylpyrimidine (B165083) nih.govbldpharm.comsigmaaldrich.com. This derivative is a versatile precursor for the synthesis of various fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, through condensation reactions with β-dicarbonyl compounds tandfonline.comresearchgate.net. The reaction of 2-hydrazino-4,6-dimethylpyrimidine with trifluoromethyl-β-diketones has been shown to produce 5-hydroxy-5-trifluoromethylpyrazolines researchgate.net.

The following table summarizes some of the key nucleophilic substitution reactions at the C-2 position of 4,6-dimethylpyrimidine derivatives.

Starting MaterialNucleophileProductReference(s)
2-Chloro-4,6-dimethylpyrimidineSodium Thiosulfate2-Thiosulfato-4,6-dimethylpyrimidine researchgate.net
2-Chloro-4,6-dimethylpyrimidineAmmonia/Amines2-Amino-4,6-dimethylpyrimidine stackexchange.com
2-Chloro-4,6-dimethylpyrimidineHydrazine Hydrate2-Hydrazinyl-4,6-dimethylpyrimidine nih.govbldpharm.comsigmaaldrich.com
2-Hydrazino-4,6-dimethylpyrimidineTrifluoromethyl-β-diketones5-Hydroxy-5-trifluoromethylpyrazolines researchgate.net
2-Hydrazino-4,6-dimethylpyrimidineDehydroacetic acid5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione tandfonline.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. The ring nitrogen atoms deactivate the carbon atoms towards attack by electrophiles wikipedia.org. However, the presence of electron-donating groups, such as the methoxy and methyl groups in this compound, can activate the ring sufficiently to allow for some electrophilic substitution reactions.

The C-5 position is the most electron-rich carbon in the pyrimidine ring and is therefore the most likely site for electrophilic attack ttu.eewikipedia.org. While specific examples of electrophilic aromatic substitution on this compound are not extensively documented in the reviewed literature, the general principles of electrophilic aromatic substitution on activated pyrimidines suggest that reactions such as nitration, halogenation, and Friedel-Crafts reactions would likely occur at the C-5 position, provided a suitable electrophile and reaction conditions are employed msu.eduyoutube.comlibretexts.org. The activating effect of the methoxy group at C-5 would further enhance the nucleophilicity of this position.

Rearrangement and Cyclization Reactions (e.g., Pyrimidine Ring Transformations)

Substituted pyrimidines can undergo a variety of rearrangement and cyclization reactions, leading to the formation of new heterocyclic systems.

One notable rearrangement is the thermal rearrangement of alkoxypyrimidines. As mentioned earlier, 5-phenyl-substituted 2- and 4-methoxypyrimidines can rearrange upon heating to form N-methylated oxopyrimidines rsc.org. This type of rearrangement highlights the potential for the methoxy group in this compound to be involved in skeletal transformations of the pyrimidine ring under thermal stress. Such rearrangements can be influenced by the substituents on the pyrimidine ring and the reaction conditions researchgate.netnih.govrsc.org.

Cyclization reactions are also a key feature of pyrimidine chemistry, often leading to fused heterocyclic systems. For instance, 2-hydrazinyl-4,6-dimethylpyrimidine is a key precursor for the synthesis of pyrazolo[1,5-a]pyrimidines through condensation with dicarbonyl compounds tandfonline.com. Furthermore, 5-alkynylpyrimidine derivatives can undergo palladium-catalyzed or base-promoted 5-endo-dig cyclization to yield furo[2,3-d]pyrimidines researchgate.net. These examples demonstrate the utility of substituted pyrimidines in constructing more complex molecular architectures.

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. MCRs are highly valued for their efficiency, atom economy, and ability to generate diverse molecular scaffolds mdpi.comnih.govfrontiersin.orgnih.govcapes.gov.br.

The pyrimidine scaffold is a common target in MCRs. For example, pyrimidine derivatives can be synthesized via MCRs involving cyclic 1,3-diketones, α,β-unsaturated aldehydes, and 6-aminouracils mdpi.com. These reactions often utilize catalysts to promote the formation of the desired heterocyclic products in good yields and with reduced reaction times mdpi.com. The versatility of MCRs allows for the incorporation of a wide range of functional groups into the final product, enabling the rapid generation of libraries of diverse compounds for various applications. While specific MCRs for the diversification of the this compound scaffold were not explicitly detailed in the searched literature, the general principles of MCRs suggest that this compound could serve as a valuable building block in such reactions, leading to a wide array of novel and complex heterocyclic structures.

Structural Modifications and Derivative Synthesis of 5 Methoxy 4,6 Dimethylpyrimidine

Synthesis of Aryl/Heteroaryl Substituted Pyrimidine (B1678525) Derivatives

The introduction of aryl and heteroaryl groups onto the pyrimidine ring is a significant area of research, often achieved through palladium-catalyzed cross-coupling reactions. A common strategy involves the initial conversion of the pyrimidine core into a more reactive halo-pyrimidine intermediate.

A key precursor for these syntheses is 5-methoxy-4,6-dichloropyrimidine. A method for its preparation involves the reaction of 4,6-dihydroxy-5-methoxypyrimidine (B1354921) sodium with phosphorus trichloride (B1173362). google.com The starting material, 4,6-dihydroxy-5-methoxypyrimidine sodium, can be prepared by reacting sodium methylate with formamide (B127407) and diethyl 2-methoxy-malonate. google.com

Once 5-methoxy-4,6-dichloropyrimidine is obtained, the chlorine atoms can be selectively substituted with aryl or heteroaryl groups using the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base to couple the chloropyrimidine with an appropriate aryl or heteroaryl boronic acid. researchgate.netsemanticscholar.orgmdpi.com The reactivity of the chlorine atoms can be influenced by their position on the pyrimidine ring, allowing for regioselective substitution. semanticscholar.org For instance, studies on 2,4-dichloropyrimidines have shown that C4-substituted pyrimidines can be obtained with high efficiency. semanticscholar.org The synthesis of various aryl- and heteroaryl-substituted pyrimidines, including those with thiophene (B33073) and quinoline (B57606) moieties, has been successfully demonstrated using these methods. worktribe.comchimicatechnoacta.runih.gov

The following table summarizes representative Suzuki-Miyaura cross-coupling reactions for the synthesis of aryl-substituted pyrimidines from chloropyrimidine precursors.

Starting MaterialCoupling PartnerCatalystProductReference
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh3)45-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines mdpi.com
2,4-dichloropyrimidinePhenylboronic acidPd(PPh3)44-phenyl-2-chloropyrimidine semanticscholar.org
5-BromopyrimidineHeteroarylboronic acidsPd(PPh3)2Cl2Heteroarylpyrimidines worktribe.com

Introduction of Alkenyl and Alkyl Side Chains

The functionalization of the pyrimidine core can also be achieved by introducing alkenyl and alkyl side chains. The Heck reaction is a powerful method for the formation of carbon-carbon bonds and can be utilized to introduce alkenyl groups. organic-chemistry.org This palladium-catalyzed reaction typically involves the coupling of a halo-pyrimidine with an alkene. While direct examples starting from 5-methoxy-4,6-dimethylpyrimidine are not extensively documented, the general applicability of the Heck reaction to halo-pyrimidines suggests its potential for synthesizing alkenyl derivatives of this compound. organic-chemistry.org

Exploration of Schiff Base Ligands Incorporating 4,6-Dimethylpyrimidine (B31164)

Schiff bases are a class of compounds containing an imine or azomethine group (-C=N-), which are often formed by the condensation of a primary amine with an aldehyde or ketone. Pyrimidine-containing Schiff bases have been investigated for their coordination chemistry with various metal ions. mdpi.comnih.govscirp.orgscience.gov

While direct synthesis of Schiff bases from this compound is not explicitly detailed, the synthesis of Schiff base ligands from the closely related 2-amino-4,6-dimethylpyrimidine (B23340) is well-established. mdpi.com These syntheses typically involve the reaction of the aminopyrimidine with a suitable aldehyde, such as benzaldehyde (B42025) or its derivatives. mdpi.com The resulting Schiff base ligands can then be used to form metal complexes. mdpi.com To apply this to the 5-methoxy derivative, a synthetic route to introduce an amino group onto the this compound core would first be necessary. Recent studies have also explored the synthesis of Schiff bases from 5-aminomethyl-6-methyl-2-phenylpyrimidin-4-amine derivatives. nih.gov

The following table provides examples of Schiff base formation from aminopyrimidine precursors.

Amine PrecursorAldehyde/KetoneProduct TypeReference
2-Amino-4,6-dimethylpyrimidineBenzaldehydePyrimidine Schiff Base mdpi.com
5,6-diamino-1,3-dimethyluracil2,6-diformyl-4-methylphenolUracil-derived Schiff Base nih.gov
Pyrazin-2-amine5-bromothiophene-2-carboxylic acidThiophene-carboxamide nih.gov

Synthesis of Thio-Substituted Pyrimidine Derivatives

The introduction of a sulfur-containing functional group, such as a thiol or thioether, onto the pyrimidine ring is another important structural modification. The synthesis of 2-thio-substituted pyrimidine derivatives often starts from a pyrimidine-2-thiol (B7767146) precursor. nih.govresearchgate.net

Research has demonstrated the synthesis of a series of novel S-substituted derivatives based on 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride. researchgate.net These syntheses involve the reaction of the thiol with various electrophiles to form thioether linkages. For example, reaction with chloroacetamide derivatives leads to the formation of 4,6-dimethylpyrimidine-2-thioalkylamides. researchgate.net Further transformations can lead to the creation of more complex structures, including bi- and tricyclic heterosystems. researchgate.net The synthesis of 5-{[(4,6-disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines has also been reported, starting from 4,6-disubstituted pyrimidine-2-thiols. nih.gov

The following table outlines the synthesis of thio-substituted pyrimidine derivatives.

Starting MaterialReagentProduct TypeReference
4,6-dimethylpyrimidine-2-thiol hydrochlorideChloroacetamide derivatives4,6-dimethylpyrimidine-2-thioalkylamides researchgate.net
4,6-disubstituted pyrimidine-2-thiolsEthyl chloroacetate, then hydrazine (B178648) hydrate (B1144303)2-[(4,6-disubstituted pyrimidine-2-yl) thio] acetohydrazides nih.gov

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of the signals, the precise arrangement of atoms within the 5-Methoxy-4,6-dimethylpyrimidine molecule can be determined.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the different types of protons and their chemical environments within the molecule. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the methoxy (B1213986) protons, the methyl protons, and the aromatic proton on the pyrimidine (B1678525) ring.

Expected ¹H NMR Data for this compound

Proton Type Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic-H~8.0 - 8.5Singlet1H
Methoxy (-OCH₃)~3.8 - 4.2Singlet3H
Methyl (-CH₃)~2.3 - 2.7Singlet6H

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon atoms in the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data for this compound

Carbon Type Expected Chemical Shift (ppm)
Aromatic C-H~150 - 160
Aromatic C-O~160 - 170
Aromatic C-CH₃~165 - 175
Methoxy (-OCH₃)~55 - 65
Methyl (-CH₃)~20 - 30

Note: The exact chemical shifts are dependent on the solvent and experimental setup.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of the chemical bonds. The IR and Raman spectra of this compound would show characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (Aromatic)Stretching3000 - 3100
C-H (Methyl/Methoxy)Stretching2850 - 3000
C=N (Pyrimidine ring)Stretching1550 - 1650
C=C (Pyrimidine ring)Stretching1400 - 1600
C-O (Methoxy)Stretching1000 - 1300
C-HBending600 - 1500

Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy, Fluorescence)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring in this compound is a chromophore that will absorb UV light at characteristic wavelengths. The position and intensity of the absorption maxima (λ_max) are influenced by the substituents on the ring. The presence of the methoxy and methyl groups is expected to cause a bathochromic (red) shift in the absorption compared to the unsubstituted pyrimidine. Information on the fluorescence properties of this specific compound is not widely available and would require experimental determination.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through analysis of its fragmentation pattern. For this compound (C₇H₁₀N₂O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), or cleavage of the pyrimidine ring.

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. For this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and oxygen should closely match the theoretically calculated values based on its molecular formula (C₇H₁₀N₂O). This serves as a fundamental confirmation of the compound's identity and purity.

Theoretical Elemental Composition of this compound

Element Percentage (%)
Carbon (C)60.85
Hydrogen (H)7.30
Nitrogen (N)20.27
Oxygen (O)11.58

Crystallographic Analysis and Solid State Molecular Architecture

Single-Crystal X-ray Diffraction Studies of 5-Methoxy-4,6-dimethylpyrimidine and its Co-crystals/Salts

Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the molecular and crystal structure of a compound. While specific SCXRD studies for this compound are not widely available in the reviewed literature, analysis of closely related pyrimidine (B1678525) derivatives provides significant insight into the expected structural characteristics.

For instance, the crystal structures of various substituted pyrimidines have been elucidated, revealing key geometric parameters. ijirset.comresearchgate.net These studies typically involve growing a single crystal of suitable quality, which is then exposed to an X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsion angles are determined with high precision. ijirset.com

The crystallographic data for several pyrimidine derivatives are presented below, illustrating the common crystal systems and space groups in which these compounds crystallize. For example, a pyrimidine derivative, 6-(2-Hydroxy-4,6-dimethyl-phenyl)-4-(2-methoxy-phenyl)5-nitro-3,4-dihydro-1H-pyrimidine-2-one, crystallizes in the monoclinic space group P21/n. ijirset.com Another related compound, 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile, also crystallizes in a monoclinic system. nih.gov

Table 1: Crystallographic Data for Selected Pyrimidine Derivatives

CompoundMolecular FormulaCrystal SystemSpace GroupUnit Cell ParametersReference
6-(2-Hydroxy-4,6-dimethyl-phenyl)-4-(2-methoxy-phenyl)5-nitro-3,4-dihydro-1H-pyrimidine-2-one, MethanolC₂₀H₂₃N₃O₆MonoclinicP21/na= 13.4804(4) Å, b=8.4765(3) Å, c= 17.5985(5) Å, β= 98.451(2)° ijirset.com
6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrileC₂₁H₁₉N₃O₄MonoclinicP2₁/ca = 14.9967 (3) Å, b = 7.4039 (2) Å, c = 17.5795 (4) Å, β = 114.080 (1)° nih.gov
2-amino-4-methoxy-6-methylpyrimidineC₆H₉N₃OOrthorhombicPnmaNot specified nih.govresearchgate.net
(E)-5-[1-hydroxy-3-(3,4,5-trimethoxyphenyl)allylidene]-1,3-dimethylpyrimidine-2,4,6-trioneC₁₈H₂₀N₂O₇TriclinicP-1Not specified nih.gov

The development of co-crystals, which are multi-component crystals held together by non-covalent interactions, is a significant area of crystal engineering. csic.es Techniques like powder X-ray diffraction (PXRD) are vital for characterizing these new crystalline phases and can even be used for quantitative analysis of co-crystal formation. researchgate.netmdpi.com

Analysis of Crystal Packing and Intermolecular Interactions

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a primary role in the supramolecular assembly of many pyrimidine structures. In pyrimidine derivatives containing amino groups, N—H···N and N—H···O hydrogen bonds are common. researchgate.net These interactions often lead to the formation of recognizable patterns or synthons.

A frequently observed motif is the R²₂(8) ring, which forms when molecules dimerize through a pair of complementary hydrogen bonds. nih.govnih.gov For example, in 2-amino-4-methoxy-6-methylpyrimidine, molecules are linked by two distinct N—H···N hydrogen bonds, creating chains of fused R²₂(8) rings. nih.govresearchgate.netresearchgate.net In co-crystals with carboxylic acids, the interaction between the pyrimidine nitrogen and the acid's hydroxyl group also typically forms this robust R²₂(8) motif. nih.gov The stability of the crystal structure is often reinforced by these extensive hydrogen-bonding networks, which can create one-dimensional chains, two-dimensional sheets, or complex three-dimensional architectures. ijirset.comnih.gov

Table 2: Examples of Hydrogen Bonding in Pyrimidine Derivatives

CompoundDonor-H···AcceptorInteraction DetailsResulting MotifReference
2-amino-4-methoxy-6-methylpyrimidineN—H···NH···N = 2.26 and 2.34 Å; N···N = 3.136 (2) and 3.212 (2) ÅChains of edge-fused R²₂(8) rings nih.govresearchgate.net
4-Amino-2,6-dimethoxypyrimidineN—H···O / N—H···NH···O = 2.29 Å; H···N = 2.12 ÅSheets with R²₂(8) and R⁶₆(28) rings researchgate.net
2-benzylamino-4-benzyloxy-6-methylpyrimidineN—H···NH···N = 2.16 Å; N···N = 3.039 (2) ÅCentrosymmetric R²₂(8) dimers nih.gov

Aromatic π-π stacking interactions are another significant force contributing to the crystal packing of pyrimidine compounds. These interactions occur between the electron-rich π systems of adjacent pyrimidine rings. The geometry of these interactions can vary, from perfectly co-facial to offset or edge-to-face arrangements.

In the crystal structure of 2-amino-4-methoxy-6-methylpyrimidine, chains formed by hydrogen bonds are further linked into sheets by aromatic π-π stacking interactions. nih.govresearchgate.net Similarly, in the crystal structure of a 1,3-dimethylpyrimidine-2,4,6-trione derivative, aromatic π-π stacking, in conjunction with hydrogen bonds, results in a three-dimensional network. nih.gov The centroid-to-centroid distances of these interactions are typically in the range of 3.5 to 3.8 Å, indicative of significant attractive forces that help stabilize the crystal lattice. nih.gov

Halogen bonding is a highly directional non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a nitrogen atom on the pyrimidine ring. This interaction has emerged as a powerful tool in crystal engineering for the construction of co-crystals with tailored architectures. For instance, diiodotetrafluorobenzene is a potent halogen-bond donor that can form co-crystals with various nitrogen-containing compounds.

Co-crystallization and Polymorphism Studies

Co-crystallization is a well-established strategy to modify the physicochemical properties of a substance without altering its chemical structure. By combining an active pharmaceutical ingredient with a benign co-former, properties such as solubility, stability, and bioavailability can be enhanced. csic.es The formation of co-crystals of pyrimidine derivatives has been explored, often utilizing co-formers capable of strong hydrogen bonding, such as carboxylic acids or other polyphenols. csic.esnih.gov The synthesis of these co-crystals can be achieved through various methods, including liquid-assisted grinding, which is an efficient and environmentally friendly mechanochemical technique. csic.es

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development and materials science. Different polymorphs of the same compound can have different physical properties. While specific studies on the polymorphism of this compound are not detailed in the provided search results, it is a phenomenon that should be investigated for any crystalline solid, as the presence of different polymorphic forms can have significant implications. The characterization of these forms relies heavily on techniques like single-crystal and powder X-ray diffraction. mdpi.com

Computational and Theoretical Investigations of 5 Methoxy 4,6 Dimethylpyrimidine Analogues

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations have become a cornerstone in the study of pyrimidine (B1678525) derivatives, providing a detailed picture of their molecular structure and properties. unair.ac.idresearchgate.net Density Functional Theory (DFT) is a widely used method in this field, offering a good balance between accuracy and computational cost. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice for such calculations, often paired with basis sets like 6-31G or 6-311G to achieve reliable results. researchgate.netcreative-proteomics.com These computational approaches can predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. researchgate.netresearchgate.net

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrimidine derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netmaterialsciencejournal.org For instance, in a study of 2-amino-4,6-dimethyl pyrimidine (an analogue of the title compound), the optimized geometrical parameters obtained by the B3LYP method showed good agreement with experimental data. researchgate.net

The planarity of the pyrimidine ring and the orientation of its substituents are crucial aspects revealed by geometry optimization. In a study on ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, DFT computations predicted the benzene (B151609) ring to be planar, while the other ring was non-planar. materialsciencejournal.org The conformation around rotatable bonds, such as the methoxy (B1213986) group in 5-Methoxy-4,6-dimethylpyrimidine, can be determined through conformational analysis, which explores the energy landscape as a function of dihedral angles. Dihedral angles in the range of 0 to ±30° suggest a syn-conformation, while those between ±150 to ±180° indicate a more stable anti-conformation. dergipark.org.tr

Table 1: Representative Calculated Bond Lengths and Angles for Pyrimidine Analogues

Parameter2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine (B3LYP/6-311++G(d,p)) researchgate.net2-amino-4,6-dimethyl pyrimidine (B3LYP/6-311++G) researchgate.net
N1–C2 Bond Length (Å)1.312-
N3–C4 Bond Length (Å)1.328-
C4–C5 Bond Length (Å)1.410-
C5–C6 Bond Length (Å)1.395-
C2–N1–C6 Bond Angle (°)116.26-
N1–C2–N3 Bond Angle (°)-120.2
C2–N3–C4 Bond Angle (°)-116.4

Note: The data presented is for analogues and not the title compound itself. The specific values for this compound would require a dedicated computational study.

Vibrational frequency calculations are performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.govrsc.org For 2-amino-4,6-dimethyl pyrimidine, a complete vibrational assignment was made based on normal coordinate analysis (NCA), and the predicted spectra were found to be in good agreement with the experimental FTIR and FT-Raman spectra. researchgate.net

The vibrational spectra of pyrimidine and its derivatives are sensitive to intermolecular interactions, such as hydrogen bonding. nih.gov For instance, the ring-breathing mode of pyrimidine, a prominent peak in its Raman spectrum, has been observed to shift to higher energy (a blue shift) upon hydrogen bonding with water. nih.gov Such shifts can be computationally modeled to understand the nature and strength of these interactions. Time-dependent DFT (TD-DFT) methods can be employed to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. rsc.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides information about the molecule's kinetic stability, chemical reactivity, and optical properties. materialsciencejournal.orgnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily excited. materialsciencejournal.org For a pyrimidine derivative, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO-LUMO energy gap was calculated to be 4.54 eV, indicating a stable structure. materialsciencejournal.org In another study on ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the HOMO and LUMO energies were also investigated to understand its reactivity. materialsciencejournal.org

Table 2: Calculated HOMO-LUMO Energies and Gaps for Pyrimidine Analogues

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate--4.54 materialsciencejournal.org
9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione-5.8915-1.93533.9562 nih.gov
Calix aip.orgarene-N-β-ketoimine--3.24 researchgate.net

Note: This table presents data for various related compounds to illustrate the typical range of these values. The specific values for this compound would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color-coded scheme. uni-muenchen.dechemrxiv.org Typically, regions of negative electrostatic potential (colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netrsc.org

MEP analysis can also identify sites for hydrogen bonding interactions. researchgate.netnih.gov For example, in a study of 3-methoxy flavones, the anti-picornavirus activities were correlated with negative MEP values in specific regions of the molecules. nih.gov The charge distribution can also be quantified through methods like Mulliken population analysis, which assigns partial charges to each atom in the molecule. creative-proteomics.com This information provides further insight into the molecule's polarity and reactive sites.

Molecular Docking and In Silico Interaction Studies (Ligand-Target Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. unair.ac.idresearchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at the molecular level. dergipark.org.trnih.gov The docking process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a binding energy or a docking score. unair.ac.idaip.org

For pyrimidine derivatives, molecular docking studies have been conducted to evaluate their potential as antibacterial, anticancer, and anti-inflammatory agents. unair.ac.idnih.govresearchgate.net For instance, some pyrimidine derivatives have been docked into the active site of dihydrofolate reductase (DHFR), a known antibacterial target. unair.ac.idaip.org These studies revealed that the compounds could form hydrogen bonds and van der Waals interactions with key amino acid residues in the binding pocket. unair.ac.idaip.org In another study, pyrrolo[3,4-c]pyrrole (B14788784) derivatives were docked into the active sites of COX-1, COX-2, and LOX enzymes to understand their anti-inflammatory activity. nih.gov

Advanced Computational Models for Reaction Pathway Elucidation

Computational chemistry can also be used to model chemical reactions and to elucidate their mechanisms. researchgate.netnih.gov By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and to determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. nih.govrsc.org This information is crucial for understanding the kinetics and thermodynamics of a reaction and for optimizing reaction conditions.

Mechanistic Insights and Structure Activity Relationship Sar Studies of 5 Methoxy 4,6 Dimethylpyrimidine Derivatives in Vitro Context

Elucidation of Molecular Mechanisms of Action (In Vitro)

The in vitro exploration of 5-methoxy-4,6-dimethylpyrimidine derivatives and related pyrimidine (B1678525) compounds has revealed several molecular mechanisms contributing to their biological effects, particularly in anticancer and antimicrobial contexts.

One key mechanism observed for pyrimidine derivatives is the disruption of cellular division (mitosis). For instance, studies on related compounds, such as the styryl sulfonyl methylpyridine derivative TL-77, have shown potent inhibition of tubulin polymerization in cell-free systems. This interference with microtubule dynamics leads to mitotically arrested cells characterized by multipolar spindles and misaligned chromosomes, ultimately triggering apoptosis. nih.gov This process is often accompanied by the induction of DNA damage and the inhibition of key cell cycle regulators like Cdc25C phosphorylation, which is indicative of Polo-like kinase 1 (Plk1) inhibition. nih.gov

Another established mechanism for pyrimidine-based compounds is the inhibition of essential metabolic enzymes. Many pyrimidine derivatives function as antifolates, targeting dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. nih.gov By inhibiting DHFR, these compounds disrupt the supply of precursors for DNA and RNA synthesis, leading to the cessation of cell growth and proliferation.

Furthermore, some pyrimidine derivatives may act through covalent modification of their targets. Research on C5-substituted uracil (B121893) derivatives suggests that reactive substituents can form covalent bonds with key residues within enzymes like thymidylate synthase. documentsdelivered.com This irreversible binding leads to potent and sustained inhibition of the enzyme's function. The specific mechanisms can vary based on the nature of the substituents on the pyrimidine ring, highlighting the versatility of this chemical scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy (In Vitro)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov For pyrimidine derivatives, QSAR studies are instrumental in predicting efficacy and guiding the design of new, more potent analogues. ijpbs.net

The QSAR process involves several key steps:

Data Set Preparation : A series of compounds with known biological activities (e.g., IC50 values) is selected. nih.gov This set is typically divided into a training set for model development and a test set for validation. nih.gov

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 1D (e.g., logP, pKa), 2D (e.g., topological indices, number of hydrogen bond donors/acceptors), or 3D (e.g., molecular shape, volume). nih.govresearchgate.net

Model Development : Statistical methods, most commonly multiple linear regression (MLR), are used to build a mathematical equation that links the descriptors to the biological activity. ijpbs.netnih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using techniques like cross-validation (often the leave-one-out method) and by using the external test set. ijpbs.netredalyc.org A robust model will have high correlation coefficients (R²) and cross-validation R² (Q² or CV.R²) values. nih.govredalyc.org

For example, a QSAR study on 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents resulted in a statistically significant model, indicating its potential for predicting the activity of new compounds within its applicability domain. ijpbs.net In another study on antitubercular agents, descriptors related to polarizability, electronegativity, and surface area were found to positively correlate with activity. nih.gov These models provide valuable insights into which molecular properties are crucial for the biological efficacy of pyrimidine derivatives.

Table 1: Key Parameters in QSAR Model Validation

Parameter Description Typical Acceptance Criteria
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). Measures goodness-of-fit. > 0.6
R²adj (Adjusted R²) A modified version of R² that adjusts for the number of predictors in the model. It helps to avoid overfitting. Should be close to R²
Q² or CV.R² (Cross-Validated R²) A measure of the model's predictive ability, typically calculated using the leave-one-out (LOO) method. > 0.5 for a predictive model

| R²pred (Predictive R² for Test Set) | The R² value calculated for an external set of compounds not used in building the model. It is a true measure of the model's predictive power. | > 0.6 |

This table summarizes common statistical metrics used to assess the reliability and predictive capacity of QSAR models based on general QSAR principles. redalyc.org

Investigation of Target Binding and Inhibition Profiles (In Vitro)

Identifying the specific molecular targets of this compound derivatives is fundamental to understanding their biological activity. In vitro assays are employed to determine binding affinity and inhibitory potency against various enzymes and receptors.

For pyrimidine derivatives designed as antifolates, the primary target is often dihydrofolate reductase (DHFR) . nih.gov Inhibition profiles are determined by measuring the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). Studies on pyrrolo[2,3-d]pyrimidine antifolates have shown potent inhibition of DHFR from various species, including human, Pneumocystis carinii, and Toxoplasma gondii. nih.gov The selectivity of inhibition between microbial and human enzymes is a critical factor in developing safe and effective antimicrobial agents.

In the context of antitubercular agents, the serine/threonine protein kinase PknB has been identified as a potential target for certain pyrimidine derivatives. nih.gov Target engagement and binding affinity can be confirmed using biophysical techniques such as:

Differential Scanning Fluorimetry (DSF) : Measures the change in the thermal stability of a protein upon ligand binding.

Isothermal Titration Calorimetry (ITC) : Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). nih.gov

Another identified target for pyrimidine-based compounds is decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1) , an essential enzyme in the mycobacterial cell wall synthesis pathway. nih.gov While initial screens may suggest one target, further investigation is crucial, as some compounds can exhibit activity against multiple targets. For example, some kinase inhibitors also show activity against tubulin polymerization. nih.gov

Influence of Substituent Effects on Biological Activity (In Vitro)

The biological activity of the this compound core can be significantly modulated by the nature and position of various substituents. Structure-activity relationship (SAR) studies systematically explore these effects to optimize potency and selectivity.

Substituents at the C5 Position : The C5 position of the pyrimidine ring is a common site for modification. In pyrrolo[2,3-d]pyrimidines, homologation of a C5-methyl group to larger alkyl groups like ethyl can sometimes increase potency against certain targets (e.g., human DHFR) but may be detrimental to the inhibition of others (e.g., human thymidylate synthase), possibly due to steric hindrance within the enzyme's active site. nih.gov For some uracil derivatives, attaching a chemically reactive substituent at the C5 position was found to be crucial for antiproliferative activity, suggesting a mechanism involving covalent bond formation. documentsdelivered.com

Substituents on Aryl Rings : When the pyrimidine core is attached to an aryl group, substituents on this ring play a critical role. For pyrrolo[2,3-d]pyrimidine antifolates, replacing a naphthyl group with a phenyl ring, or adding various electron-donating (methoxy, methyl) or electron-withdrawing (chloro) groups to the phenyl ring, often leads to a considerable decrease in potency. nih.gov This suggests that a specific hydrophobic interaction, such as that provided by the naphthyl group, is essential for strong binding.

Modifications to Linkers : The nature of the linker connecting the pyrimidine core to other moieties is also important. In one series of antifolates, the presence of a sulfur bridge in the side chain was found to increase activity and selectivity against DHFR from opportunistic pathogens. nih.gov

Table 2: Illustrative SAR of Pyrrolo[2,3-d]pyrimidine Derivatives against Human DHFR

Compound C5-Substituent Side Chain hDHFR IC50 (µM)
Compound 1 Methyl Naphthyl-based 0.190
Compound 2 Ethyl Naphthyl-based 0.066
Compound 19 Methyl 4-Chlorophenyl > 10
Compound 20 Methyl 4-Methylphenyl > 10

| Compound 23 | Methyl | 4-Methoxyphenyl | > 10 |

Data adapted from a study on pyrrolo[2,3-d]pyrimidine antifolates, illustrating the impact of C5 and aryl substituents on inhibitory activity against human dihydrofolate reductase (hDHFR). nih.gov

Enzymatic and Cellular Assays for Mechanistic Characterization (In Vitro)

A combination of enzymatic and cell-based assays is essential for a comprehensive in vitro characterization of this compound derivatives.

Enzymatic Assays : These assays directly measure the effect of a compound on the activity of a purified, isolated enzyme. For example, DHFR inhibition is typically measured spectrophotometrically by monitoring the decrease in absorbance as NADPH is consumed during the reduction of dihydrofolate. nih.gov Similarly, kinase inhibition assays often measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide.

Antiproliferative Assays : The most common cellular assays measure the inhibition of cell growth. Cancer cell lines (e.g., CCRF-CEM leukemia, HCT-116 colon cancer) are incubated with varying concentrations of the compound, and cell viability is assessed using reagents like MTT or resazurin. The result is typically reported as a GI50 (concentration for 50% growth inhibition) or IC50 value. nih.govnih.gov

Cell Cycle Analysis : Flow cytometry is used to determine the phase of the cell cycle (G1, S, G2/M) in which cells accumulate after treatment. Significant arrest in the G2/M phase, for example, suggests that the compound interferes with mitosis. nih.gov

Apoptosis Assays : To confirm that cell death occurs via apoptosis, assays such as Annexin V staining or TUNEL assays are performed.

Mechanism-Specific Cellular Assays : If a target is known, its inhibition can be monitored within the cell. For example, if a compound targets tubulin, immunofluorescence microscopy can be used to visualize disruptions in the microtubule network and mitotic spindle formation in treated cells. nih.gov

These in vitro assays provide a detailed picture of a compound's potency, mechanism, and cellular effects, forming the basis for further preclinical development.

Strategic Applications of 5 Methoxy 4,6 Dimethylpyrimidine and Its Derivatives in Organic Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

5-Methoxy-4,6-dimethylpyrimidine and its analogs serve as crucial starting materials and intermediates in a variety of chemical transformations. The strategic placement of the methoxy (B1213986) and methyl groups influences the reactivity of the pyrimidine (B1678525) ring, allowing for selective functionalization at different positions.

One of the key applications of pyrimidine derivatives, in general, is in nucleophilic aromatic substitution (SNAr) reactions. While the pyrimidine ring is electron-deficient, the presence of activating groups like nitroso moieties can significantly enhance its reactivity towards nucleophiles. For instance, the treatment of amino-dialkoxypyrimidines with isoamyl nitrite (B80452) can lead to selective C(5)-nitrosation. kuleuven.be These 5-nitrosopyrimidines are highly activated towards aminolysis, facilitating the synthesis of various substituted aminopyrimidines. kuleuven.be Although a direct example for this compound is not provided, the principle highlights a potential pathway for its functionalization.

Furthermore, the methoxy group itself can be a target for substitution. For example, 5-bromo-2-methoxy-4,6-dimethyl-pyrimidine (B13423307) undergoes substitution reactions where the bromine atom can be replaced by various nucleophiles like amines, thiols, or alkoxides. This allows for the introduction of a wide range of functional groups, expanding the synthetic utility of the pyrimidine core.

The synthesis of derivatives often starts from more readily available precursors. For example, 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride can be used to synthesize a series of S-substituted derivatives. researchgate.net This highlights a common strategy where a functional group, in this case, a thiol, is introduced to the pyrimidine ring and then further modified.

The table below summarizes some of the key reactions involving pyrimidine derivatives that underscore their versatility as building blocks.

Reaction TypeReagents/ConditionsProduct TypeSignificance
C(5)-NitrosationIsoamyl nitrite, DMSO5-NitrosopyrimidinesActivation for nucleophilic substitution kuleuven.be
Nucleophilic SubstitutionAmines, thiols, alkoxidesSubstituted pyrimidinesIntroduction of diverse functional groups
S-alkylationAlkyl halidesThioether derivativesExpansion of chemical space researchgate.net

Contribution to the Synthesis of Complex Heterocyclic Systems

The pyrimidine core of this compound is an excellent platform for the construction of more complex, fused heterocyclic systems. These larger, often polycyclic, structures are of significant interest due to their prevalence in medicinal chemistry and materials science.

One common approach involves the condensation of substituted pyrimidines with other bifunctional molecules. For instance, the reaction of 4,6-dimethylpyrimidine-2-thiol with various reagents can lead to the formation of bi- and tricyclic heterosystems that combine azine and pyrazole (B372694) rings. researchgate.net

Another strategy involves the use of pyrimidine derivatives in multicomponent reactions. The Biginelli reaction, a classic example, allows for the one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). umsida.ac.id While not a direct application of this compound, it illustrates the potential of pyrimidine precursors in building complex heterocyclic frameworks. A novel thioxo-dihydropyrimidine derivative was synthesized via a one-pot multi-component reaction using 2-hydroxybenzaldehyde, methyl cyanoacetate, and thiourea. umsida.ac.id

The development of novel synthetic routes to fused systems is an active area of research. For example, the synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) derivatives has been explored for their potential as Axl inhibitors. nih.gov This demonstrates how the pyrimidine scaffold can be elaborated to access unique and biologically relevant heterocyclic architectures.

Precursor for Pharmacologically Relevant Scaffolds

The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in potent and selective drugs. beilstein-journals.org Consequently, this compound and its derivatives are valuable precursors for the synthesis of compounds with a wide range of pharmacological activities.

The substitution pattern on the pyrimidine ring is crucial for biological activity. For example, the synthesis of 5-alkyl pyrimidine derivatives and their evaluation for cytostatic activities has been reported. researchgate.net The introduction of different alkyl groups can significantly impact the antiproliferative effects of these compounds.

Furthermore, pyrimidine derivatives are key components in the development of kinase inhibitors. For instance, 5-bromo-2-methoxy-4,6-dimethyl-pyrimidine is used in the synthesis of kinase inhibitors and antiviral agents. The bromine atom in this compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and build more complex molecular architectures.

The versatility of the pyrimidine scaffold is further highlighted by its use in creating compounds targeting various biological pathways. For example, 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives have been identified as potent and highly selective phosphodiesterase 5 (PDE5) inhibitors. nih.gov In another study, a 6-cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine scaffold showed potent CDK2 inhibitory activity. nih.gov These examples underscore the importance of the pyrimidine core in designing molecules with specific therapeutic functions.

The following table provides examples of pharmacologically relevant scaffolds derived from pyrimidine precursors.

Precursor DerivativeTarget ScaffoldPharmacological Activity
5-Bromo-2-methoxy-4,6-dimethyl-pyrimidineKinase inhibitor scaffoldsKinase inhibition, antiviral
5-Alkyl pyrimidine derivativesSubstituted pyrimidinesCytostatic activity researchgate.net
5-(3,4,5-Trimethoxybenzoyl)-4-aminopyrimidineAminopyrimidine derivativesPDE5 inhibition nih.gov
6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amineAminopyrimidine derivativesCDK2 inhibition nih.gov

Development of Novel Reagents and Catalysts (if applicable)

While the primary application of this compound and its derivatives lies in their role as synthetic intermediates and precursors to bioactive molecules, the broader class of pyrimidine-based compounds has found utility in the development of novel reagents and catalysts.

Furthermore, the structural features of pyrimidines can be exploited to create organocatalysts. These catalysts, which are small organic molecules, can promote chemical reactions with high efficiency and stereoselectivity. The development of novel uracil (B121893) derivatives via four-component reactions highlights the potential for creating complex pyrimidine-based structures that could be explored for their catalytic activity. mdpi.com

The synthesis of dihydrotetrazolopyrimidine derivatives using p-toluenesulfonic acid as a catalyst in a Biginelli-type reaction also points towards the integration of pyrimidine synthesis with catalytic processes. mdpi.com Although in this case the pyrimidine is the product, it demonstrates the interplay between catalysis and the formation of these important heterocyclic systems.

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-4,6-dimethylpyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step synthesis is commonly employed:

Cyclization : React methyl ethyl methoxymalonate with methanamide in a sodium methoxide solution. Maintain the temperature at 60–70°C for 4–6 hours to form 5-methoxy-4,6-dihydroxypyrimidine .

Chlorination and Methylation : Treat the intermediate with phosphorus oxychloride (POCl₃) under reflux (80–90°C) for 6–8 hours. Subsequent methylation with dimethyl sulfate or methyl iodide in an alkaline medium yields the final product.

  • Key Optimization Parameters :
StepTemperatureTimeYield
Cyclization60–70°C4–6 h~40–50%
Chlorination80–90°C6–8 h~60–70%
Purity is confirmed via IR (C=O stretch at 1680 cm⁻¹) and ¹H NMR (δ 3.8 ppm for methoxy groups) .

Q. How is the structural identity of this compound validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallization : Grow crystals via slow evaporation in acetonitrile or ethanol.

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at 100 K.

Refinement : Apply SHELXL (via Olex2 or WinGX) with restraints for methyl and methoxy groups. Typical metrics:

  • R-factor: <0.05
  • Mean C–C bond deviation: <0.003 Å .
    The planar pyrimidine ring (r.m.s. deviation ~0.013 Å) and methoxy group geometry (C–O–C angle ~117°) confirm structural integrity .

Q. What are the stability considerations for handling this compound in solution?

  • Methodological Answer :
  • Solvent Compatibility : Avoid dimethyl sulfoxide (DMSO), which promotes decomposition of substituted pyrimidines. Use methanol or acetonitrile for stock solutions .
  • Storage : Store under inert gas (N₂/Ar) at –20°C. Degradation is monitored via HPLC (C18 column, 254 nm UV detection) .

Advanced Research Questions

Q. How can co-crystallization strategies enhance the solubility or bioavailability of this compound derivatives?

  • Methodological Answer : Co-crystals with carboxylic acids (e.g., succinic acid) exploit recurrent synthons:
  • Linear Heterotetramer (LHT) : Forms via N–H···O and O–H···N interactions.
  • Design Workflow :

Screen co-formers in a 1:1 molar ratio using solvent-drop grinding.

Characterize via PXRD and DSC to confirm co-crystal formation.
Example: Co-crystallization with 4-nitrobenzoic acid increases aqueous solubility by 3-fold .

Q. What advanced analytical techniques resolve contradictions in purity assessments of synthetic batches?

  • Methodological Answer : Combine orthogonal methods:
  • HPLC-MS : C18 column, 0.1% formic acid/acetonitrile gradient (5–95% over 20 min). Detects impurities >0.1% .
  • Colorimetric Assay : React with diazotized sulfanilic acid in acidic ethanol (λmax = 540 nm). Specific to pyrimidine rings without 4,6-substituents .
  • Elemental Analysis : Validate C/H/N ratios (±0.3% theoretical) to rule out inorganic contaminants .

Q. How do computational methods (e.g., DFT) predict reactivity in functionalizing this compound?

  • Methodological Answer :

Electrostatic Potential Mapping : Identify electrophilic sites (e.g., C2 position) using Gaussian09 at the B3LYP/6-311+G(d,p) level.

Transition State Analysis : Simulate nucleophilic substitution (e.g., Cl⁻ displacement) with activation energies <25 kcal/mol indicating feasible reactions.

Validation : Cross-check with experimental kinetic data (e.g., Arrhenius plots from NMR monitoring) .

Safety and Best Practices

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
  • First Aid : For skin contact, rinse with 1% sodium bicarbonate solution; for inhalation, move to fresh air and monitor for respiratory irritation .

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